5-Bromo-2,3-dihydroxybenzoic acid
Overview
Description
5-Bromo-2,3-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO4 . It has an average mass of 233.016 Da and a monoisotopic mass of 231.937119 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydroxybenzoic acid consists of a benzoic acid core substituted by hydroxy groups at positions 2 and 3, and a bromo group at position 5 .Physical And Chemical Properties Analysis
5-Bromo-2,3-dihydroxybenzoic acid has an average mass of 233.016 Da and a monoisotopic mass of 231.937119 Da . No additional physical and chemical properties were found in the search results.Scientific Research Applications
Synthesis and Structural Characterization
5-Bromo-2,3-dihydroxybenzoic acid is recognized as an intermediate in synthesizing various compounds. For instance, Xu Dong-fang (2000) highlighted its use in preparing pyrimidine medicaments, emphasizing its structural characterization and synthetic conditions (Xu Dong-fang, 2000).
Molecular Recognition Studies
Varughese and Pedireddi (2006) studied the molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. This research is vital in understanding the interaction of 5-Bromo-2,3-dihydroxybenzoic acid in supramolecular chemistry, where its recognition patterns form cyclic networks and supramolecular architectures (Varughese & Pedireddi, 2006).
Involvement in Antipsychotic Agents
Högberg et al. (1990) explored the role of 5-Bromo-2,3-dihydroxybenzoic acid in the synthesis of antipsychotic agents. The research focused on the synthesis of substituted benzamides which are potent inhibitors in rat striatal membranes, indicating the compound's relevance in neuropsychopharmacology (Högberg, Ström, Hall, & Ögren, 1990).
Synthesis in Antibiotic Constituents
Laak and Scharf (1989) demonstrated the synthesis of 5-Bromo-2,3-dihydroxybenzoic acid as a constituent in calichemicin antibiotics. This emphasizes its role in antibiotic synthesis and potential applications in pharmacology (Laak & Scharf, 1989).
Natural Product Isolation
Zhao et al. (2004) isolated various bromophenol derivatives, including those related to 5-Bromo-2,3-dihydroxybenzoic acid, from the red alga Rhodomela confervoides. These compounds were examined for their activity against human cancer cell lines and microorganisms, contributing to the understanding of natural product chemistry and potential therapeutic applications (Zhao et al., 2004).
Safety And Hazards
While specific safety and hazard information for 5-Bromo-2,3-dihydroxybenzoic acid was not found, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
5-bromo-2,3-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLHMSXBCGHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496159 | |
Record name | 5-Bromo-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydroxybenzoic acid | |
CAS RN |
72517-15-8 | |
Record name | 5-Bromo-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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